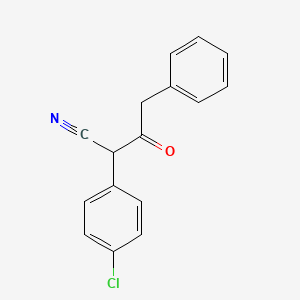

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile

Description

Properties

IUPAC Name |

2-(4-chlorophenyl)-3-oxo-4-phenylbutanenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO/c17-14-8-6-13(7-9-14)15(11-18)16(19)10-12-4-2-1-3-5-12/h1-9,15H,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCJMPRBLQDWITE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C(C#N)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile typically involves the reaction of 4-chlorobenzaldehyde with phenylacetonitrile in the presence of a base, followed by oxidation. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile can undergo various chemical reactions, including:

Oxidation: The ketone group can be further oxidized to form carboxylic acids.

Reduction: The nitrile group can be reduced to form amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are often used.

Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

Structure and Characteristics

The compound is characterized by the presence of a chlorophenyl group and a nitrile functional group, contributing to its reactivity and utility in synthesis. The molecular formula is C16H14ClN, with notable features including:

- Molecular Weight : 273.74 g/mol

- Melting Point : Varies based on synthesis conditions

- Solubility : Soluble in organic solvents like ethanol and acetone

Synthesis of Heterocyclic Compounds

The compound serves as a precursor for various heterocyclic compounds, which are essential in pharmaceuticals. It has been utilized in the synthesis of:

- Oxazoles : Important for their biological activity, including antimicrobial properties.

- Imidazoles : Known for their role in drug development, particularly in anti-inflammatory agents.

- Benzoxazepines : Exhibiting potential as anxiolytic drugs.

Table 1: Heterocyclic Compounds Derived from 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile

| Compound Type | Biological Activity | Reference |

|---|---|---|

| Oxazole | Antimicrobial | Huang et al., 1996 |

| Imidazole | Anti-inflammatory | Gandhi et al., 1995 |

| Benzoxazepine | Anxiolytic | Various sources |

Photochemical Applications

The compound undergoes photolysis under mild conditions, making it useful in photochemical reactions that require light activation. This property has been exploited in:

- Organic Synthesis : Facilitating reactions that yield complex organic molecules.

- Environmental Chemistry : Studying degradation pathways of pollutants.

Anticancer Activity

Research indicates that derivatives of this compound exhibit significant anticancer properties. A study demonstrated its efficacy against various cancer cell lines, showing lower toxicity to normal cells compared to established chemotherapeutics like paclitaxel.

Case Study: Anticancer Screening

A recent investigation evaluated the cytotoxicity of synthesized derivatives against breast cancer cell lines (MCF-7, T47-D). The results showed promising growth inhibition with minimal side effects on normal cells.

Table 2: Anticancer Activity Data

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Derivative A | MCF-7 | 15 | Recent Study (2024) |

| Derivative B | T47-D | 20 | Recent Study (2024) |

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent. Studies have reported its effectiveness against various bacterial strains, suggesting applications in developing new antibiotics.

Table 3: Antimicrobial Efficacy

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Research Study (2023) |

| Escherichia coli | 64 µg/mL | Research Study (2023) |

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile involves its interaction with various molecular targets, including enzymes and receptors. The nitrile group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of specific pathways. The aromatic rings can also participate in π-π interactions with other aromatic systems, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Table 1: Key Properties of Selected β-Ketonitriles

Key Observations:

Substituent Effects: The chlorophenyl group enhances electrophilicity at the nitrile carbon, facilitating nucleophilic additions. The phenyl group at position 4 in the title compound contributes to steric hindrance, influencing crystal packing and reducing solubility compared to smaller substituents (e.g., methyl in row 4) .

Tautomerism: β-Ketonitriles like VI (Table 1, row 2) favor the E-enol tautomer due to minimized dipolar interactions, a trend likely applicable to the title compound .

Table 2: Physicochemical and Functional Differences

Key Observations:

Chlorophenyl-Containing Pharmaceuticals: The 2-(4-chlorophenyl) motif is recurrent in bioactive molecules. For example, levocetirizine (antihistamine) and fenvalerate (insecticide) leverage this group for target binding .

Persistence and Toxicity :

- Chlorinated compounds like fenvalerate are regulated under the Stockholm Convention for persistence in ecosystems . The title compound’s environmental impact remains unstudied but warrants caution due to its halogenated structure.

Biological Activity

2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile, also known by its CAS number 35741-47-0, is a compound with significant potential in pharmacological applications. Its structure features a chlorophenyl group, which is known to enhance biological activity through various mechanisms. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile can be represented as follows:

This compound is characterized by the presence of a nitrile functional group and a ketone, contributing to its reactivity and biological interactions.

Mechanisms of Biological Activity

The biological activity of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification processes.

- Receptor Modulation : The chlorophenyl moiety may facilitate binding to various receptors, leading to altered signaling pathways. This could have implications in treating conditions such as inflammation and cancer.

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, potentially making it useful in developing new antibiotics.

Case Studies and Research Findings

Several studies have investigated the biological activity of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile:

- Study on Antimicrobial Properties : A research paper demonstrated that this compound showed significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be within the range of 32–128 µg/mL, indicating moderate potency against these pathogens .

- Enzyme Inhibition Study : Another study evaluated the inhibitory effects of the compound on acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases such as Alzheimer's. The results indicated that 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile could inhibit AChE with an IC50 value of 25 µM, suggesting potential for cognitive enhancement or neuroprotective effects.

Comparative Analysis with Related Compounds

To better understand the uniqueness of 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile, a comparative analysis with similar compounds was conducted:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-Benzyl-4-oxo-4-phenylbutanenitrile | C₁₇H₁₅N₁O | Moderate antibacterial activity |

| N,N’-Bis(2,4,6-trimethoxyphenyl)ethanediamide | C₂₄H₃₃N₂O₆ | Strong enzyme inhibition but poor solubility |

| 2-(4-Methoxyphenyl)-3-oxo-4-phenylnitrile | C₁₇H₁₅N₁O₂ | Antimicrobial and anti-inflammatory properties |

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 2-(4-Chlorophenyl)-3-oxo-4-phenylbutanenitrile?

Answer:

A combination of NMR (¹H and ¹³C) , IR spectroscopy , and mass spectrometry is essential for structural elucidation. For β-ketonitriles, NMR can identify tautomeric equilibria (e.g., keto-enol forms) by observing proton shifts and coupling patterns. IR confirms carbonyl (C=O) and nitrile (C≡N) groups. High-resolution mass spectrometry validates molecular formula. Computational methods (e.g., DFT) can predict tautomer stability and spectral patterns, aiding interpretation .

Advanced: How can computational chemistry resolve contradictions in experimental data for tautomeric forms?

Answer:

Discrepancies between observed spectral data (e.g., NMR chemical shifts) and expected outcomes may arise from tautomerism. Density Functional Theory (DFT) calculations predict the relative stability of tautomers by comparing Gibbs free energy. For example, the E-enol form is often more stable due to reduced steric/dipolar interactions. Researchers should correlate computed NMR shifts (using software like Gaussian or ORCA) with experimental data to validate dominant tautomers .

Basic: What synthetic routes are reported for β-ketonitriles with chlorophenyl groups?

Answer:

Common methods include Claisen-Schmidt condensations between aromatic aldehydes and nitrile-containing ketones. For example, reacting 4-chlorobenzaldehyde with phenylacetonitrile derivatives under basic or acidic conditions. Solvent selection (e.g., ethanol, THF) and catalysts (e.g., NaOH, Lewis acids) influence yield and purity. Intermediate isolation via selective crystallization (e.g., using ethanol/water mixtures) can improve stereochemical control .

Advanced: What strategies optimize stereochemical outcomes during synthesis?

Answer:

To control stereochemistry:

- Lewis acid catalysis (e.g., AlCl₃, BF₃) promotes isomerization of intermediates to thermodynamically favored diastereomers.

- Selective crystallization in solvents like ethanol or acetone isolates desired isomers.

- Chiral HPLC or NMR analysis (e.g., NOESY) identifies diastereomeric ratios. For example, highlights a 50:50 diastereomer ratio resolved via chromatography .

Basic: How is X-ray crystallography applied to confirm the structure of this compound?

Answer:

Single-crystal X-ray diffraction provides unambiguous structural confirmation. Software suites like SHELXL refine crystallographic data to determine bond lengths, angles, and stereochemistry. For β-ketonitriles, this method validates the keto-enol tautomer dominance and spatial arrangement of substituents. ORTEP-3 can generate graphical representations of the molecular structure .

Advanced: How can researchers validate the dominance of the E-isomer in tautomeric equilibria?

Answer:

- Variable-temperature NMR : Monitors chemical shift changes with temperature to assess tautomer populations.

- X-ray crystallography : Directly visualizes the dominant tautomer in the solid state.

- DFT calculations : Compare energy differences between E and Z isomers. For example, confirms the E-isomer’s stability due to minimized steric hindrance .

Basic: What analytical methods assess purity and diastereomeric excess?

Answer:

- HPLC with chiral columns separates enantiomers/diastereomers.

- ¹H NMR integration quantifies peak areas for distinct stereoisomers.

- Polarimetry measures optical activity if chiral centers are present. demonstrates HPLC analysis for a 50:50 diastereomer mixture .

Advanced: How do steric and electronic effects influence reactivity in β-ketonitriles?

Answer:

- Steric effects : Bulky substituents (e.g., 4-chlorophenyl) hinder nucleophilic attack at the carbonyl group.

- Electronic effects : Electron-withdrawing groups (e.g., Cl, CN) stabilize enolate intermediates, directing reactivity toward specific pathways. Computational modeling (e.g., Mulliken charge analysis) predicts reactive sites .

Basic: What safety precautions are critical when handling this compound?

Answer:

- Use fume hoods and PPE (gloves, goggles) due to potential irritancy (similar to ’s R36/37/38 warnings).

- Avoid inhalation/contact; wash with water if exposed.

- Store in airtight containers away from light/moisture to prevent decomposition .

Advanced: How can researchers address low yields in large-scale synthesis?

Answer:

- Atom economy : Optimize reaction stoichiometry to minimize waste.

- Catalyst screening : Test alternatives (e.g., Bi(OTf)₃) for higher efficiency.

- Process intensification : Use flow chemistry or microwave-assisted synthesis to enhance reaction rates. highlights Lewis acid-catalyzed isomerization for improved yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.